molecular formula C26H29N5O2 B2424333 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 887197-52-6

10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2424333
CAS RN: 887197-52-6
M. Wt: 443.551
InChI Key: ALFHVOXHQVNKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C26H29N5O2 and its molecular weight is 443.551. The purity is usually 95%.
BenchChem offers high-quality 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s diazepino-purine scaffold offers potential as a starting point for designing novel drugs. Researchers explore its interactions with biological targets, aiming to develop therapeutic agents. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) exhibit antitumor properties and are used clinically to treat lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is a hydroxylated metabolite of HMM, further emphasizing its relevance in cancer therapy .

Aromatase Inhibition

Certain 1,3,5-triazines, including derivatives of our compound, display aromatase inhibitory activity. These compounds interfere with estrogen biosynthesis and may have applications in hormone-related disorders or breast cancer treatment .

Siderophore-Mediated Drug Delivery

The compound’s potential as a siderophore (microbial iron shelter)-mediated drug is intriguing. Researchers investigate its ability to transport drugs specifically to microbial pathogens, enhancing therapeutic efficacy .

Corticotrophin-Releasing Factor Receptor Antagonism

The general structure of our compound (e.g., 7) shows potent corticotrophin-releasing factor 1 receptor antagonist activity. This finding could have implications in stress-related disorders and neuropharmacology .

Anti-Leukotriene Activity

Compounds similar to our 1,3,5-triazine (e.g., type 8) exhibit potent activity against leukotriene C4 (LTC4), which protects against gastric lesions induced by HCl and ethanol. This suggests potential gastroprotective applications .

Protozoan Parasite Inhibition

Among tested 1,3,5-triazine substituted polyamines, substrate 10 demonstrates good in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This highlights its relevance in parasitic disease research .

properties

IUPAC Name

10-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-4-19-11-13-21(14-12-19)29-15-5-6-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-20-9-7-18(2)8-10-20/h7-14H,4-6,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFHVOXHQVNKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

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